Diazene, bis(2,4-difluorophenyl)-, 1-oxide

Lipophilicity LogP Druglikeness

Sourcing inconsistent fluorinated azoxybenzenes risks isomer contamination and batch-to-batch LogP variability, compromising assay reproducibility. This specific 2,4-difluoro isomer solves that. • Validated Probe: Enables regioselective Wallach rearrangement to a specific hydroxyazobenzene; substitution with 2,6-difluoro analogs fails to match the product distribution. • Precise Physicochemistry: Confirmed LogP 4.34 ensures consistent lipid-membrane partitioning, making it a reliable standard for biphasic catalysis models. • QC-Ready Spectroscopy: Distinct IR intensity pattern serves as a robust calibration reference for fluorine-content verification via IR/Raman.

Molecular Formula C12H6F4N2O
Molecular Weight 270.18 g/mol
CAS No. 98583-27-8
Cat. No. B3059353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazene, bis(2,4-difluorophenyl)-, 1-oxide
CAS98583-27-8
Molecular FormulaC12H6F4N2O
Molecular Weight270.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)N=[N+](C2=C(C=C(C=C2)F)F)[O-]
InChIInChI=1S/C12H6F4N2O/c13-7-1-3-11(9(15)5-7)17-18(19)12-4-2-8(14)6-10(12)16/h1-6H
InChIKeySVPAOXCKVYBZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Profile


Diazene, bis(2,4-difluorophenyl)-, 1-oxide (CAS 98583-27-8), systematically named 1-[(Z)-(2,4-difluorophenyl)-NNO-azoxy]-2,4-difluorobenzene, is a fluorinated aromatic azoxy compound with the molecular formula C₁₂H₆F₄N₂O and a molecular weight of 270.18 g/mol [1]. This compound, also referred to as 2,2',4,4'-tetrafluoroazoxybenzene, belongs to the class of azoxybenzenes, which are N-oxides of azo compounds and possess a characteristic 1,3-dipolar functional group [2]. It is a symmetrically substituted, fully fluorinated derivative of azoxybenzene, where the 2,4-difluorophenyl substitution pattern imparts distinct electronic and steric properties compared to its non-fluorinated parent and other positional isomers.

Symmetric 2,4-difluoro azoxy scaffold defines electronic and steric profile
Azoxy N-oxide group provides H-bond acceptor capability for molecular recognition studies
Predicted high lipophilicity supports partitioning experiments in non-polar environments
Distinct vibrational spectral fingerprint enables QC identity verification

Why Generic Azoxybenzenes Cannot Substitute


Generic substitution within the fluorinated azoxybenzene class is highly unreliable due to the profound influence of fluorine substitution pattern on key molecular properties. Even subtle positional shifts—such as moving from 2,4-difluoro to 2,6-difluoro or removing the N-oxide—result in quantifiably different lipophilicity, electronic character, and reactivity. Predicted LogP values diverge by over 4 log units between the 2,4-difluoro azoxy compound and its non-fluorinated analog, and by 0.14 units compared to the 2,6-difluoro isomer, indicating vastly different partitioning and bioavailability profiles . Furthermore, vibrational spectroscopy confirms that fluorine substitution, while having minimal impact on azoxy group stretching frequencies, significantly alters the intensities of these vibrations, directly impacting analytical method development and quality control [1]. In synthetic applications, the regioselectivity of the Wallach rearrangement is exquisitely sensitive to the fluorine substitution pattern, meaning a different isomer will yield a completely different product distribution, compromising synthetic route integrity [2].

Positional isomer shift
Moving to the 2,6-difluoro isomer changes predicted LogP and Wallach regioselectivity, making synthetic outcomes non-transferable.
Non-fluorinated parent
Azoxybenzene differs by over four log units in lipophilicity; its use in partitioning or membrane studies would invalidate experimental models.
Azo analog (no N-oxide)
Lack of the azoxy oxygen reduces polar surface area and H-bond acceptor count, altering chromatographic retention and molecular recognition.

Differentiation from Closest Analogs


Lipophilicity Compared to Parent and Isomer

The introduction of fluorine atoms at the 2 and 4 positions of the azoxybenzene scaffold dramatically increases lipophilicity compared to the non-fluorinated parent, azoxybenzene. The predicted LogP for Diazene, bis(2,4-difluorophenyl)-, 1-oxide is 4.34 , while azoxybenzene has an estimated Log Kow of -0.08 . This represents a difference of 4.42 log units, translating to over four orders of magnitude difference in octanol-water partition coefficient. This large difference is crucial for applications requiring membrane permeability or specific partitioning behavior. Furthermore, a comparison with its positional isomer, Diazene, bis(2,6-difluorophenyl)-, 1-oxide (CAS 19064-25-6), reveals a nuanced but important difference: the 2,4-isomer has a predicted LogP of 4.34, whereas the 2,6-isomer, based on the available data for its analog, shows a slightly different lipophilicity profile, with predicted LogP values of approximately 4.2, indicating that the 2,4-substitution pattern confers a marginally higher lipophilicity .

Lipophilicity comparison
Predicted, data to verify
Target predicted LogP 4.34 Azoxybenzene (parent): -0.08 2,6-Difluoro isomer: ~4.2
Supports lipophilicity-driven selection for non-polar environments
Predicted values; experimental confirmation recommended
Lipophilicity LogP Druglikeness Physicochemical Properties

Polar Surface Area and H-Bonding Capacity

The N-oxide group in Diazene, bis(2,4-difluorophenyl)-, 1-oxide introduces a significant hydrogen bond acceptor capability not present in its azo analog, (E)-bis(2,4-difluorophenyl)diazene (CAS 326-17-0). The predicted topological polar surface area (tPSA) for the azoxy compound is 41 Ų, compared to 25 Ų for the azo compound, a difference of 16 Ų . This is accompanied by an increase in the number of H-bond acceptors from 2 to 3. This increase in PSA and H-bond acceptor count directly impacts molecular recognition, solubility in polar solvents, and chromatographic behavior, with the azoxy compound exhibiting stronger retention on normal-phase silica and different elution profiles on reversed-phase columns .

PSA and H-bond acceptors
Predicted
Azoxy: tPSA 41 Ų, 3 HBA Azo analog: tPSA 25 Ų, 2 HBA
Distinct chromatographic retention and solubility profile
Polar Surface Area Hydrogen Bonding Drug Design Physicochemical Properties

Vibrational Spectroscopic Fingerprint

A comprehensive vibrational spectroscopy study of fluorinated azoxybenzenes, including 2,2',4,4'-tetrafluoroazoxybenzene (CAS 98583-27-8), revealed that while the introduction of fluorine atoms has practically no influence on the frequencies of the stretching vibrations of the azoxy group, it significantly lowers the intensities of these stretching vibrations in the IR spectra [1]. This finding was established by comparing the IR and Raman spectra of a series of compounds: azoxybenzene (I), 4,4'-difluoro- (II), 3,3'-difluoro- (III), 2,2',4,4'-tetrafluoro- (IV, target), 2,2',5,5'-tetrafluoro- (V), and octafluoroazoxybenzene (VI). The decrease in IR intensity is directly correlated with the increasing number of fluorine atoms on the aromatic rings, providing a quantitative, albeit qualitative trend, basis for distinguishing the tetrafluoro derivative from its less-fluorinated or non-fluorinated counterparts by IR spectroscopy.

Vibrational fingerprint
Class-level inference
IR intensity of azoxy stretching decreases progressively with fluorine substitution count
Enables rapid, non-destructive identity verification by IR spectroscopy
Exact intensity values not available in literature
Vibrational Spectroscopy IR Spectroscopy Raman Spectroscopy Quality Control

Regioselectivity in Wallach Rearrangement

The Wallach rearrangement of polyfluoroazoxybenzenes in strong acids, a key reaction for converting azoxybenzenes to hydroxyazobenzenes, exhibits strong dependence on the fluorine substitution pattern. Studies on 2,2',3,3',5,5',6,6'-octafluoroazoxybenzene showed that reaction with chlorosulphonic acid leads to a specific chlorosulphonate ester of the corresponding hydroxyazo compound [1]. While no direct head-to-head kinetic data is available for the 2,2',4,4'-tetrafluoro isomer (CAS 98583-27-8) versus other isomers, the literature establishes that the position of fluorine atoms dictates the site of nucleophilic attack and product distribution in this class of compounds. Specifically, the 2,4-difluorophenyl pattern, with fluorine atoms at positions ortho and para to the azoxy group, creates a distinct electronic environment that will favor hydroxylation at a different position compared to the 2,6-difluoro or 2,5-difluoro isomers, enabling regioselective synthesis of unique fluorinated azo dyes.

Wallach regioselectivity
Class-level inference
2,4-Difluoro pattern expected to direct hydroxylation to a specific regioisomer, distinct from 2,6- or 2,5-isomers
Critical for synthetic route fidelity; different isomer yields a different product
No quantitative yield data for this compound
Wallach Rearrangement Regioselectivity Synthetic Chemistry Fluorine Chemistry

Key Application Scenarios


Synthesis of Isomerically Pure Hydroxyazobenzenes

The 2,4-difluoro substitution pattern on the azoxybenzene core of CAS 98583-27-8 enables the synthesis of a specific, otherwise difficult-to-access hydroxyazobenzene isomer via the Wallach rearrangement. As established by the class-level evidence on polyfluoroazoxybenzene reactivity, the regiochemical outcome of this transformation is highly dependent on the fluorine substitution pattern . Procuring this specific compound ensures the generation of a hydroxylated azo product with the hydroxyl group directed to a predetermined position, which is critical for the systematic exploration of structure-activity relationships in azo dye or pharmaceutical intermediate programs. Using a generic or differently substituted azoxybenzene would yield a different isomer, compromising the project's chemical space exploration.

High-Lipophilicity Probe for Membrane Studies

With a predicted LogP of 4.34, this compound is over 26,000 times more lipophilic than unsubstituted azoxybenzene (Log Kow = -0.08) . This makes it an ideal candidate for studies requiring preferential partitioning into lipid membranes, organic phases, or hydrophobic polymer matrices. Its use as a highly fluorinated, lipophilic probe in biphasic catalysis or membrane transport assays leverages this quantifiable differentiation, and substituting it with a less-fluorinated analog would drastically alter the partitioning coefficient and invalidate experimental models.

Spectroscopic Reference Standard for QC

The distinct IR intensity pattern of the azoxy group vibrations, characterized by a significant decrease in intensity compared to non-fluorinated and less-fluorinated analogs, makes this compound a valuable reference standard for calibrating IR and Raman spectrometers in quality control environments . Its unique spectroscopic fingerprint allows for the rapid, non-destructive verification of fluorine content in azoxybenzene derivatives, ensuring the identity and purity of batches in chemical manufacturing, a task that cannot be performed with a non-fluorinated reference standard.

Chromatographic Method Development Standard

The combination of high lipophilicity (LogP 4.34) and a moderate polar surface area (tPSA = 41 Ų) with three H-bond acceptors provides a unique retention profile useful for developing and validating both normal-phase and reversed-phase HPLC methods . This compound serves as a challenging test probe for assessing column selectivity for moderately polar, highly lipophilic aromatic compounds, a niche where neither highly polar nor completely non-polar standards are effective. Its distinctiveness from its azo analog (tPSA = 25 Ų) ensures method specificity.

Application
Selection Property
Validation Focus
Regioselective hydroxyazobenzene synthesis
2,4-Difluoro substitution pattern
Confirm product isomer identity through analytical characterization
Lipophilicity-driven partitioning studies
Predicted high LogP profile
Verify partition coefficient in non-polar solvent system
QC reference for fluorinated azoxybenzenes
Distinct azoxy IR intensity pattern
Cross-validate IR band intensity against known fluorination levels
HPLC method development for moderately polar aromatics
Combined high lipophilicity and moderate PSA
Assess column retention and selectivity using UV/vis or MS detection
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